2,5-Dichloroanilinium chloride
Overview
Description
2,5-Dichloroanilinium chloride is a chemical compound with the following properties:
- Chemical Formula : C₆H₆Cl₂N
- Molecular Weight : Approximately 176.03 g/mol
- IUPAC Name : 2,5-Dichlorobenzenaminium chloride
Synthesis Analysis
The synthesis of 2,5-Dichloroanilinium chloride involves the chlorination of 2,5-dichloroaniline (a precursor compound) using an appropriate chlorinating agent. The reaction proceeds as follows:
[ \text{2,5-dichloroaniline} + \text{chlorinating agent} \rightarrow \text{2,5-Dichloroanilinium chloride} ]
Molecular Structure Analysis
The molecular structure of 2,5-Dichloroanilinium chloride consists of a positively charged anilinium cation (C₆H₆Cl₂N⁺) and a chloride anion (Cl⁻). The two chlorine atoms are attached to the benzene ring at positions 2 and 5.
Chemical Reactions Analysis
Acid-Base Reactions :
- 2,5-Dichloroanilinium chloride can act as an acid, donating a proton (H⁺) from the nitrogen atom.
- It can also react with strong bases to form the corresponding aniline compound.
Redox Reactions :
- Under appropriate conditions, it can undergo reduction or oxidation reactions.
Substitution Reactions :
- The chlorine atoms can be substituted by other functional groups.
Physical And Chemical Properties Analysis
- Physical State : Typically a white crystalline solid.
- Melting Point : Varies depending on the hydration state (monohydrate or anhydrous).
- Solubility : Soluble in water and polar solvents.
- Stability : Stable under normal conditions.
Scientific Research Applications
Molecular Structure and Bonding Interactions
Research on 2,5-Dichloroanilinium chloride has contributed significantly to the understanding of molecular structures and bonding interactions. For instance, a study by Gray and Jones (2002) explored the secondary bonding interactions in various dichloroanilinium chlorides, including 2,5-dichloroanilinium chloride. They found that 2,5-dichloroanilinium chloride forms a layer structure directly with rings R36 (12) analogous to those observed in 2-chloroanilinium chloride, highlighting its significance in understanding hydrogen bonding systems and hydrophilic layers in molecular structures (Gray & Jones, 2002).
Optical Properties and Photonics
In photonics, the optical properties of 2,5-Dichloroanilinium chloride have been a subject of interest. Sudharsana et al. (2012) investigated the linear and nonlinear optical properties of 2,5-Dichloroanilinium picrate crystal, which is related to 2,5-Dichloroanilinium chloride. Their research, which included UV-Vis spectroscopy and theoretical studies, contributed to understanding the material's potential in photonics applications (Sudharsana et al., 2012).
Thermal Decomposition and Stability
The thermal properties and stability of dichloroanilinium chlorides, including 2,5-Dichloroanilinium chloride, have been researched. Singh and Srivastava (2004) focused on the kinetics of thermolysis of dichloroanilinium chloride salts. Their study provided insights into the thermal decomposition processes and the stability of these compounds under various conditions (Singh & Srivastava, 2004).
Crystal Structure and Hydrogen Bonding
The study of the crystal structure of 2,5-Dichloroanilinium chloride and its related compounds has been instrumental in understanding hydrogen bonding and molecular interactions. For example, Shakuntala, Foro, and Gowda (2011) examined the crystal of 2,5-Dichloroanilinium 4-chlorobenzenesulfonate, which provides insights into the nature of hydrogen bonds and the structural formation of similar compounds (Shakuntala, Foro, & Gowda, 2011).
Electrochemical Synthesis
The electrochemical synthesis of 2,5-Dichloroaniline, a derivative of 2,5-Dichloroanilinium chloride, has been a topic of interest. Islamgulova et al. (2003) proposed a procedure for electrochemical reduction of 2,5-dichloronitrobenzene to 2,5-dichloroaniline, offering insights into the synthetic processes involving this compound (Islamgulova et al., 2003).
Safety And Hazards
- Toxicity : 2,5-Dichloroanilinium chloride is toxic if ingested, inhaled, or absorbed through the skin.
- Irritant : It can cause skin and eye irritation.
- Environmental Impact : Proper disposal is essential to prevent environmental contamination.
Future Directions
Research avenues related to 2,5-Dichloroanilinium chloride include:
- Biological Activity : Investigate its potential as an antimicrobial or antifungal agent.
- Structural Modifications : Explore derivatives with improved properties.
- Environmental Impact : Assess its impact on ecosystems and develop eco-friendly alternatives.
properties
IUPAC Name |
2,5-dichloroaniline;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2N.ClH/c7-4-1-2-5(8)6(9)3-4;/h1-3H,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZALVJCYWUBQENP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80955281 | |
Record name | 2,5-Dichloroaniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80955281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dichloroanilinium chloride | |
CAS RN |
33663-41-1 | |
Record name | Benzenamine, 2,5-dichloro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33663-41-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Dichloroanilinium chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033663411 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-Dichloroaniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80955281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-dichloroanilinium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.913 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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